N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound features a triazolo[4,3-b]pyridazine core fused with a pyridin-3-yl substituent at position 4. A sulfanyl (-S-) group bridges the triazolo-pyridazine moiety to an acetamide backbone, which is further substituted with a 3,5-dimethoxyphenyl group. The 3,5-dimethoxyphenyl group may enhance lipophilicity and metabolic stability compared to simpler aryl substituents .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-15-8-14(9-16(10-15)29-2)22-19(27)12-30-20-24-23-18-6-5-17(25-26(18)20)13-4-3-7-21-11-13/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQHJCDHCXFUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of pyridazine have shown efficacy against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
Case Study: Inhibition of Kinases
A study demonstrated that a related triazole compound inhibited the activity of kinases associated with cancer progression. The results indicated a dose-dependent response in cancer cell lines, suggesting that N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may have similar effects .
Agrochemical Applications
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research indicates that sulfanyl compounds can disrupt the metabolic processes of pests. For example, oxadiazine derivatives have been effective against phytopathogenic microorganisms .
Data Table: Efficacy Against Pests
| Compound Type | Target Pest | Mode of Action | Efficacy (%) |
|---|---|---|---|
| Oxadiazine | Aphids | Metabolic disruption | 85% |
| Triazole | Fungi | Inhibition of spore germination | 90% |
Antimicrobial Properties
The compound's ability to disrupt cellular processes may extend to antimicrobial applications. Similar compounds have demonstrated effectiveness against bacterial strains through mechanisms such as inhibiting cell wall synthesis.
Case Study: Antibacterial Testing
A recent investigation into related triazole compounds revealed significant antibacterial activity against Gram-positive bacteria. The study concluded that modifications to the sulfanyl group could enhance efficacy .
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
| Compound Name | Core Structure | Key Substituents | Application |
|---|---|---|---|
| Target Compound | Triazolo[4,3-b]pyridazine | 6-(Pyridin-3-yl), 3,5-dimethoxyphenyl | Unknown |
| Flumetsulam (N-(2,6-difluorophenyl)-5-methyl... | Triazolo[1,5-a]pyrimidine | 2,6-Difluorophenyl, sulfonamide | Herbicide |
| Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy...) | Oxazolidinyl-acetamide | 2,6-Dimethylphenyl, methoxy | Fungicide |
Key Observations :
- Pyridazine rings are less common in agrochemicals than pyrimidines, which may confer unique selectivity .
- Unlike oxadixyl’s oxazolidinyl group, the target compound’s sulfanyl bridge could enhance stability or modulate solubility.
Nitrogen-Rich Heterocycles in Energetic Materials ()
These features often correlate with high thermal stability and low sensitivity to external stimuli, which could be advantageous in pharmaceutical formulations requiring prolonged shelf-life .
Table 2: Nitrogen Content and Stability Comparison*
| Compound Type | Nitrogen Content (%) | Thermal Stability | Sensitivity |
|---|---|---|---|
| Target Compound | ~25–30%* | Moderate* | Low* |
| 1,2,4,5-Tetrazine Derivatives | ~60–70% | High | Low |
*Hypothetical data based on structural analogs.
Research Findings and Functional Implications
- Bioactivity Potential: The pyridin-3-yl group may enable interactions with nicotinic acetylcholine receptors (nAChRs), similar to neonicotinoid insecticides. However, the dimethoxyphenyl acetamide moiety could shift activity toward fungicidal or herbicidal targets, akin to oxadixyl .
- Metabolic Stability: The 3,5-dimethoxy substitution likely reduces oxidative metabolism compared to non-substituted aryl groups, extending half-life in biological systems.
- Synthetic Challenges : The triazolo-pyridazine scaffold requires multi-step synthesis, similar to tetrazine derivatives, but with milder conditions due to lower nitrogen density .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings.
Chemical Structure and Properties
The compound's unique structure includes a dimethoxyphenyl group and a triazolopyridazine moiety, which are significant for its biological activity. The IUPAC name for this compound is:
This compound
Molecular Formula: C20H18N6O3S
CAS Number: 894058-82-3
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazine have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values suggest that the compound may also exhibit similar cytotoxic effects against cancer cells due to its structural similarities with other active compounds .
Anti-inflammatory Properties
The anti-inflammatory potential of similar compounds has been documented in various studies. Compounds featuring the triazolo-pyridazine structure have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| PYZ3 | 0.011 |
| PYZ4 | Not specified |
These findings suggest that this compound may possess similar properties worth investigating .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity and lead to various therapeutic outcomes.
Case Studies and Research Findings
Case studies focusing on structurally related compounds provide insights into the biological activities of this compound:
- Anticancer Studies : A study evaluated several triazolo-pyridazine derivatives against cancer cell lines and found significant cytotoxicity associated with specific structural features .
- Antimicrobial Studies : Research on similar compounds showed promising results against Mycobacterium tuberculosis, indicating a potential avenue for developing new anti-tubercular agents .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with precursor compounds such as pyridin-3-yl derivatives and triazolopyridazine intermediates. Key steps include:
- Nucleophilic substitution to introduce the sulfanyl group.
- Amide coupling using reagents like EDCI/HOBt for acetamide formation.
- Temperature control (e.g., 60–80°C) and pH optimization (neutral to slightly basic) to prevent side reactions and improve yield .
Q. How is the three-dimensional conformation of this compound determined, and why is this critical for biological activity?
- Methodology :
- X-ray crystallography : Single-crystal analysis resolves bond angles and torsional strain in the triazolopyridazine core.
- Computational modeling : Density Functional Theory (DFT) simulations predict electronic distributions and potential binding interactions (e.g., with kinase domains) .
Q. What analytical techniques are essential for characterizing this compound’s structural integrity?
- Core techniques :
- NMR spectroscopy : -NMR identifies methoxy (-OCH) and pyridinyl protons, while -NMR confirms carbonyl (C=O) and aromatic carbons.
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (theoretical: ~450 g/mol) and detects isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Approach :
- Dose-response standardization : Compare EC values under consistent assay conditions (e.g., cell line, incubation time).
- Meta-analysis : Use tools like Prism or R to statistically evaluate variability in kinase inhibition assays .
- Case study : Discrepancies in IC values for kinase X may arise from differences in ATP concentration (1 mM vs. 10 µM) during assays .
Q. What strategies optimize yield in large-scale synthesis while maintaining purity?
- Process optimization :
- Flow chemistry : Continuous flow reactors reduce reaction time and improve heat transfer for exothermic steps (e.g., cyclization reactions) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require rigorous post-reaction purification via flash chromatography .
Q. How does computational modeling predict this compound’s interaction with biological targets, and what are the limitations?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets, prioritizing hydrogen bonds with pyridin-3-yl and sulfanyl groups.
- MD simulations : Nanosecond-scale simulations assess stability of ligand-protein complexes .
Q. What experimental designs are recommended for assessing structure-activity relationships (SAR) in derivatives?
- SAR workflow :
- Scaffold modification : Replace the 3,5-dimethoxyphenyl group with halogenated or alkyl-substituted analogs.
- Functional group swaps : Substitute the sulfanyl group with sulfonyl or methylene to evaluate steric/electronic effects .
- Data collection : IC values from enzyme inhibition assays (n ≥ 3 replicates) are analyzed via ANOVA to identify statistically significant trends .
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Key protocols :
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritant properties (similar to triazolopyridazine analogs) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- First aid : In case of skin contact, wash with soap/water for 15 minutes and seek medical evaluation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
